Spectroscopic Characterization of Ethyl 2-methyl-4,4,4-trifluorobutyrate: A Technical Guide
Spectroscopic Characterization of Ethyl 2-methyl-4,4,4-trifluorobutyrate: A Technical Guide
Molecular Structure and Spectroscopic Overview
Ethyl 2-methyl-4,4,4-trifluorobutyrate is a fluorinated ester with key structural features that give rise to a distinct spectroscopic fingerprint. The presence of a trifluoromethyl (CF₃) group, a chiral center at the C2 position, and an ethyl ester moiety dictates the expected NMR chemical shifts and coupling constants, characteristic IR vibrational modes, and predictable mass spectrometry fragmentation patterns.
Molecular Structure
Caption: Chemical structure of Ethyl 2-methyl-4,4,4-trifluorobutyrate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule. The analysis integrates ¹H, ¹³C, and ¹⁹F NMR data. The high electronegativity of the fluorine atoms significantly influences the chemical shifts of nearby nuclei, a key principle in interpreting the spectra of fluorinated compounds.[1]
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is expected to show five distinct signals, each corresponding to a unique proton environment.
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -O-CH₂-CH₃ | 4.15 | Quartet (q) | JHH ≈ 7.1 | 2H |
| -CH(CH₃)- | 2.80 | Multiplet (m) | - | 1H |
| -CH₂-CF₃ | 2.55 | Multiplet (m) | - | 2H |
| -O-CH₂-CH₃ | 1.25 | Triplet (t) | JHH ≈ 7.1 | 3H |
| -CH(CH₃)- | 1.20 | Doublet (d) | JHH ≈ 7.0 | 3H |
Expert Interpretation:
-
Ethyl Ester Group: The quartet at ~4.15 ppm and the triplet at ~1.25 ppm are characteristic of an ethyl ester. The quartet arises from the methylene (-O-CH₂ -) protons being split by the adjacent methyl protons, and the triplet from the methyl (-CH₃ ) protons being split by the methylene protons.
-
Aliphatic Protons: The protons on the butyrate backbone are more complex due to diastereotopicity and coupling to both protons and fluorine. The methine proton (-CH -) at C2 is expected to be a complex multiplet due to coupling with the adjacent methylene protons (C3) and the methyl group protons. The methylene protons (-CH₂ -) at C3 will also be a multiplet, split by the C2 methine proton and, crucially, by the three fluorine atoms at C4 (JHF coupling).
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The ¹³C NMR spectrum will show seven distinct carbon signals. The carbon atoms attached to or near the fluorine atoms will exhibit splitting due to C-F coupling.
| Signal Assignment | Predicted δ (ppm) | Multiplicity (due to JCF) |
| C =O | 172.0 | Singlet (s) |
| -C F₃ | 126.5 | Quartet (q), ¹JCF ≈ 277 Hz |
| -O-C H₂- | 61.0 | Singlet (s) |
| -C H(CH₃)- | 34.5 | Quartet (q), ³JCF ≈ 3 Hz |
| -C H₂-CF₃ | 31.0 | Quartet (q), ²JCF ≈ 30 Hz |
| -O-CH₂-C H₃ | 14.0 | Singlet (s) |
| -CH(C H₃)- | 16.0 | Singlet (s) |
Expert Interpretation:
-
Carbonyl Carbon: The ester carbonyl carbon is expected at the downfield end of the spectrum (~172 ppm) and should appear as a singlet.[2]
-
Trifluoromethyl Carbon: The -C F₃ carbon will be significantly influenced by the three attached fluorine atoms, appearing as a quartet with a large one-bond coupling constant (¹JCF) of approximately 277 Hz.
-
Fluorine Coupling: The C3 carbon (-C H₂-CF₃) will show a quartet due to a two-bond coupling (²JCF) of around 30 Hz. The C2 carbon (-C H-) will also likely show a smaller quartet due to a three-bond coupling (³JCF).[2]
Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated molecules due to the 100% natural abundance of the ¹⁹F nucleus and its large chemical shift dispersion.[3][4]
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CF ₃ | -65 to -75 | Triplet (t) | ³JFH ≈ 10 Hz |
Expert Interpretation:
-
The three equivalent fluorine atoms of the CF₃ group are expected to produce a single signal.
-
This signal will be split into a triplet by the two adjacent protons on C3, with a typical three-bond F-H coupling constant of approximately 10 Hz. The chemical shift is predicted to be in the range of -65 to -75 ppm relative to a CFCl₃ standard.
NMR Experimental Protocol
Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of Ethyl 2-methyl-4,4,4-trifluorobutyrate in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence (e.g., zg30).
-
Set a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.
-
Collect 16-32 scans for adequate signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse sequence (e.g., zgpg30).
-
Set a spectral width of ~240 ppm and a relaxation delay of 2 seconds.
-
Collect 1024 or more scans to achieve a good signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
Tune and match the probe for the ¹⁹F frequency.
-
Acquire a proton-coupled ¹⁹F spectrum.
-
Use a spectral width of ~50 ppm centered around -70 ppm.
-
Collect 64-128 scans.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired FIDs. Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Reference the ¹⁹F spectrum externally to a CFCl₃ standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is dominated by strong absorptions from the carbonyl group and the C-F bonds.
Predicted IR Absorption Bands (Neat Film)
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 2980-2850 | C-H (aliphatic stretch) | Medium |
| 1745 | C=O (ester stretch) | Strong |
| 1300-1100 | C-F (stretch) | Strong, Multiple Bands |
| 1250-1150 | C-O (ester stretch) | Strong |
Expert Interpretation:
-
C=O Stretch: A strong, sharp absorption band around 1745 cm⁻¹ is the most prominent feature and is characteristic of the carbonyl stretch in an aliphatic ester.[5][6][7]
-
C-F Stretches: The trifluoromethyl group will give rise to very strong and characteristic absorption bands in the 1300-1100 cm⁻¹ region. These are often some of the most intense peaks in the spectrum of a fluorinated compound.
-
C-H Stretches: Absorptions just below 3000 cm⁻¹ are due to the stretching vibrations of the sp³ hybridized C-H bonds in the ethyl and methyl groups.[8]
-
C-O Stretch: A strong band for the ester C-O single bond stretch is expected in the 1250-1150 cm⁻¹ range.
IR Experimental Protocol
Objective: To identify the key functional groups in the molecule.
Methodology:
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Apply a single drop of neat liquid Ethyl 2-methyl-4,4,4-trifluorobutyrate directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. Electron Ionization (EI) is a common technique for this type of analysis.
Predicted Key Fragments in EI-MS
| m/z | Proposed Fragment | Interpretation |
| 184 | [C₇H₁₁F₃O₂]⁺ | Molecular Ion (M⁺) |
| 169 | [M - CH₃]⁺ | Loss of the C2-methyl group |
| 139 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group (α-cleavage) |
| 115 | [C₄H₆F₃]⁺ | |
| 87 | [CH(CH₃)COOCH₂CH₃]⁺ | Cleavage of C3-C4 bond |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
Expert Interpretation:
-
Molecular Ion: The molecular ion peak (M⁺) is expected at m/z = 184, corresponding to the molecular weight of the compound. This peak may be of low intensity.
-
Alpha-Cleavage: A common fragmentation pathway for esters is the cleavage of the bond alpha to the carbonyl group. Loss of the ethoxy radical (-•OCH₂CH₃) would result in an acylium ion at m/z 139. This is often a significant peak.[9][10][11]
-
Other Fragmentations: Loss of the methyl group at the C2 position would lead to a fragment at m/z 169. The presence of a strong peak at m/z 69 is a clear indicator of the trifluoromethyl group ([CF₃]⁺). A fragment at m/z 87 corresponds to the non-fluorinated portion of the ester following cleavage between C3 and C4.
MS Experimental Protocol
Objective: To determine the molecular weight and characteristic fragmentation pattern.
Methodology:
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Separation:
-
Inject a dilute solution of the sample (in a volatile solvent like dichloromethane) into the GC.
-
Use a standard non-polar column (e.g., DB-5ms) and a suitable temperature program (e.g., ramp from 50°C to 250°C) to separate the compound from any impurities.
-
-
MS Detection:
-
The EI source energy is typically set to 70 eV.
-
The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 40-400.
-
-
Data Analysis: The resulting mass spectrum plots relative abundance against the mass-to-charge ratio (m/z).
Integrated Spectroscopic Analysis Workflow
The conclusive identification of Ethyl 2-methyl-4,4,4-trifluorobutyrate relies on the synergistic interpretation of all spectroscopic data. The workflow below illustrates the logical process of structure confirmation.
Caption: Workflow for the integrated spectroscopic confirmation of the target molecule.
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